N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide are currently under investigation .
Biochemical Pathways
Given the structural similarity to other tetrahydronaphthalen compounds, it may be involved in pathways related to cell signaling, metabolism, or other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation . These effects will be determined by the compound’s interaction with its targets and the subsequent changes in cellular function and signaling.
Biochemical Analysis
Biochemical Properties
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, the compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, its interaction with the active site of cytochrome P450 enzymes can result in the modulation of enzyme activity, affecting the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can lead to toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. For example, the compound can be transported into cells via organic anion transporters, which play a crucial role in its cellular uptake .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments .
Biological Activity
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity based on current literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,3,4-oxadiazole ring fused with a tetrahydronaphthalene moiety and a tosylpropanamide group. Its molecular formula is C20H22N4O3S with a molecular weight of approximately 398.48 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells and microbial strains. These mechanisms include:
- Inhibition of key enzymes : Compounds similar to this compound have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
- Antimicrobial activity : The oxadiazole derivatives have demonstrated significant activity against various bacterial strains by disrupting cellular processes essential for microbial survival .
Anticancer Activity
Recent studies highlight the anticancer potential of 1,3,4-oxadiazole derivatives:
Compound | Target Cancer Type | Mechanism of Action | IC50 (µM) |
---|---|---|---|
1 | Breast Cancer | HDAC Inhibition | 10.5 |
2 | Lung Cancer | Thymidylate Synthase Inhibition | 12.0 |
3 | Colon Cancer | Telomerase Inhibition | 8.0 |
These findings suggest that the compound may exhibit similar properties due to its structural characteristics .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Mycobacterium tuberculosis | 8 µg/mL |
These results indicate that this compound possesses notable antibacterial properties .
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
- Anticancer Properties : A study published in Pharmaceutical Research demonstrated that oxadiazole derivatives inhibited cancer cell growth through apoptosis induction and cell cycle arrest in various cancer cell lines .
- Antimicrobial Efficacy : Research highlighted in Journal of Medicinal Chemistry reported that certain oxadiazole compounds showed potent activity against drug-resistant bacterial strains by targeting specific metabolic pathways essential for bacterial growth .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazole derivatives have revealed that modifications to the substituents on the oxadiazole ring can significantly enhance biological activity. For instance, increasing lipophilicity has been linked to improved antimicrobial potency .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-6-10-19(11-7-15)30(27,28)13-12-20(26)23-22-25-24-21(29-22)18-9-8-16-4-2-3-5-17(16)14-18/h6-11,14H,2-5,12-13H2,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGIUKOKRIHTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.